molecular formula C15H11N5O3 B12167440 N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12167440
M. Wt: 309.28 g/mol
InChI Key: XKEGNZSWTUHNMD-UHFFFAOYSA-N
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Description

N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that features a tetrazole ring and a benzodioxole moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . The benzodioxole group is commonly found in various bioactive molecules, contributing to the compound’s potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . For instance, the tetrazole ring can be formed by reacting a primary amine with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole can then be coupled with the benzodioxole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times . This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the tetrazole and benzodioxole moieties, which may confer distinct pharmacological properties compared to other tetrazole derivatives. The combination of these two functional groups can enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11N5O3/c21-15(10-5-6-13-14(7-10)23-9-22-13)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

XKEGNZSWTUHNMD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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